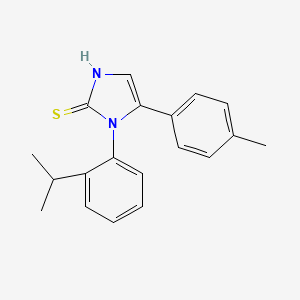

1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Description

Properties

IUPAC Name |

4-(4-methylphenyl)-3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2S/c1-13(2)16-6-4-5-7-17(16)21-18(12-20-19(21)22)15-10-8-14(3)9-11-15/h4-13H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYRODCLCDECGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

Introduction of the isopropyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts alkylation reactions, where the imidazole ring is treated with isopropyl chloride and 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Thiol group addition: The thiol group can be introduced by treating the intermediate compound with thiourea or other sulfur-containing reagents under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted imidazole compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H20N2S

- Molecular Weight : 308.44 g/mol

- Structure : The compound features an imidazole ring substituted with isopropyl and methylphenyl groups, which contribute to its biological activity.

Biological Applications

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. A study highlighted the synthesis of novel imidazole derivatives that showed significant antimicrobial effects against various bacterial and fungal strains. The imidazole moiety is crucial for binding to microbial targets, enhancing the efficacy of these compounds .

2. Anti-inflammatory Properties

Imidazole derivatives have been investigated for their anti-inflammatory effects. In one study, compounds similar to 1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol were evaluated for their ability to inhibit inflammatory pathways, showing promising results comparable to established anti-inflammatory drugs like diclofenac .

3. Anticancer Potential

The compound's structure allows it to interact with various biological targets implicated in cancer progression. Research has demonstrated that certain imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Molecular docking studies have indicated that these compounds can effectively bind to cancer-related proteins, suggesting a pathway for therapeutic development .

Material Science Applications

1. Coordination Chemistry

The compound can serve as a ligand in coordination chemistry. Its thiol group allows it to form stable complexes with transition metals, which can enhance the properties of materials used in catalysis and electronic applications .

2. Synthesis of Advanced Materials

Imidazole derivatives are often utilized in the synthesis of advanced materials due to their unique electronic properties. They can be incorporated into polymer matrices or used as building blocks for more complex structures, enhancing the material's mechanical and thermal properties .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol with related imidazole-thiol derivatives:

*Estimated based on substituent contributions (see Notes).

Key Observations:

- Electronic Properties : Chlorine substituents (e.g., in 1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol) enhance electronegativity, which may improve interactions with electron-rich biological targets .

- Regiochemistry : The position of substituents (e.g., 1 vs. 2 on the imidazole ring) influences molecular symmetry and crystallinity, as seen in X-ray studies of analogous compounds .

Biological Activity

1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is an imidazole derivative known for its diverse biological activities. This compound's unique structure, featuring isopropyl and methylphenyl groups, contributes to its potential as a therapeutic agent across various medical fields, including antimicrobial, anticancer, and anti-inflammatory applications.

- Molecular Formula : CHNS

- CAS Number : 790681-62-8

This compound belongs to a class of imidazole derivatives, which are recognized for their significant pharmacological properties. The imidazole ring is a versatile scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents.

Synthesis

The synthesis of 1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol involves several steps:

- Formation of the Imidazole Ring : Achieved through the condensation of aldehydes or ketones with ammonia or primary amines.

- Introduction of Substituents : Isopropyl and methylphenyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and 4-methylbenzyl chloride in the presence of a Lewis acid.

- Thiol Group Addition : The thiol group is introduced by treating the intermediate with thiourea or sulfur-containing reagents under basic conditions .

Antimicrobial Activity

Imidazole derivatives, including this compound, exhibit notable antimicrobial properties. Research has demonstrated that compounds with similar structures can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. For example, studies have shown that certain imidazole derivatives display Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against these pathogens .

Anticancer Properties

The anticancer potential of imidazole derivatives has been widely studied. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. In vitro studies suggest that 1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol may act on oxidative stress pathways, potentially leading to reduced tumor growth .

Anti-inflammatory Effects

Research indicates that compounds in this class can modulate inflammatory responses by inhibiting key enzymes involved in inflammation, such as cyclooxygenases (COX). Molecular docking studies have shown that related imidazole compounds exhibit high binding affinities to COX-2 receptors, suggesting potential anti-inflammatory applications .

Case Studies and Research Findings

The biological effects of 1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol can be attributed to its interaction with various molecular targets:

- Nucleophilic Activity : The thiol group acts as a nucleophile in biochemical reactions.

- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress, contributing to its antioxidant properties.

- Receptor Interaction : The compound's structure allows it to interact with specific receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

When compared to other imidazole derivatives, such as 1-(2-methylphenyl)-5-(4-chlorophenyl)-1H-imidazole-2-thiol, this compound exhibits distinct chemical reactivity and biological activity due to its unique substituents. The variations in substituent groups can significantly influence the pharmacological profiles of these compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-isopropylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a related imidazole-thiol derivative was synthesized by reacting 5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, followed by recrystallization in ethanol to purify the product . Solvent choice (e.g., ethanol, DMF) and reaction temperature (60–80°C) are critical for yield optimization. Characterization via IR and NMR ensures the presence of thiol (–SH) and aryl substituents .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : The thiol (–SH) group exhibits a broad absorption band near 2550–2600 cm⁻¹. Aromatic C–H stretches (3050–3100 cm⁻¹) and C=S vibrations (~680 cm⁻¹) further confirm the imidazole-thiol backbone .

- ¹H/¹³C NMR : Aromatic protons on the 2-isopropylphenyl and 4-methylphenyl groups appear as multiplets in δ 6.8–7.6 ppm. The thiol proton (if present) is typically absent in DMSO-d₆ due to exchange broadening, but methyl (–CH₃) and isopropyl (–CH(CH₃)₂) groups are visible at δ 1.2–2.5 ppm .

Q. What solvents and conditions are optimal for recrystallization to ensure purity?

- Methodological Answer : Ethanol is commonly used due to its moderate polarity and ability to dissolve both aromatic and heterocyclic components. Slow cooling (0.1–0.5°C/min) promotes crystal formation. For stubborn impurities, mixed solvents (e.g., ethanol/water or ethanol/ethyl acetate) can improve yield . Purity is validated via HPLC (≥95% area under the curve) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during refinement?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Disordered isopropyl or methyl groups can be modeled with split positions and restrained isotropic displacement parameters (ISOR/DFIX commands). ORTEP-3 visualizes thermal ellipsoids to assess atom mobility . Hydrogen bonding networks, analyzed via Mercury or PLATON, help validate packing models .

Q. What computational strategies predict biological activity, and how are docking results validated experimentally?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) identifies potential binding poses in target proteins (e.g., fungal CYP51 for antifungal studies). Key interactions (e.g., thiol–heme iron coordination) are prioritized. Experimental validation involves:

- MIC assays : Determine minimum inhibitory concentrations against fungal strains (e.g., Candida albicans).

- Enzyme inhibition assays : Measure IC₅₀ values for target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. How do hydrogen bonding patterns influence crystal packing and polymorphism?

- Methodological Answer : Graph set analysis (Etter’s rules) categorizes hydrogen bonds into chains (C), rings (R), or intramolecular (S) motifs. For example, N–H⋯S and O–H⋯N interactions in imidazole-thiol derivatives often form R₂²(8) rings, stabilizing specific polymorphs. Differential scanning calorimetry (DSC) and PXRD distinguish polymorphic forms .

Q. What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent variation : Replace 4-methylphenyl with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., 4-bromophenyl) groups to modulate steric/electronic effects .

- Bioisosteric replacement : Substitute the thiol (–SH) with sulfonyl (–SO₂–) or methylthio (–SMe) groups to assess impact on bioavailability .

- Activity cliffs : Use Free-Wilson analysis to correlate substituent positions (e.g., para vs. meta) with biological potency .

Q. How are process-related impurities identified and quantified during synthesis?

- Methodological Answer : LC-MS and HPLC-PDA detect impurities (e.g., unreacted intermediates or oxidation byproducts like disulfides). For example, a related imidazole-thiol derivative showed a process impurity (1.2% area) identified as the bis-arylated byproduct via high-resolution MS (m/z 485.1234) . Quantitation uses external calibration curves with reference standards .

Methodological Notes

- Crystallography : SHELX programs are preferred for refinement due to robust handling of twinning and pseudo-symmetry .

- Spectroscopy : Deuterated DMSO is ideal for NMR to avoid thiol proton exchange broadening .

- Docking Validation : Combine docking scores with MM-GBSA free energy calculations to improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.